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Compound of Interest

Compound Name: CALCIUM OXIDE

Cat. No.: B1588162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical impact of doping on the crystal structure and

lattice parameters of calcium oxide (CaO). Understanding these modifications is paramount

for the rational design of novel materials with tailored properties for applications ranging from

catalysis and biomaterials to drug delivery systems. This document provides a comprehensive

overview of the structural changes induced by various dopants, detailed experimental protocols

for characterization, and visual representations of key concepts and workflows.

Crystal Structure of Calcium Oxide
Pure calcium oxide crystallizes in a face-centered cubic (FCC) lattice, belonging to the rock

salt crystal structure. It is characterized by the space group Fm-3m. In this structure, each Ca²⁺

ion is octahedrally coordinated to six O²⁻ ions, and conversely, each O²⁻ ion is surrounded by

six Ca²⁺ ions. The lattice parameter of pure, undoped CaO is approximately 4.81 Å.[1] The

introduction of dopant ions into the CaO lattice, substituting for Ca²⁺, induces changes in these

lattice parameters, primarily governed by the ionic radius and charge of the dopant cation.

Impact of Dopants on Lattice Parameters
The introduction of foreign ions into the CaO crystal lattice results in measurable changes to its

lattice parameters. These alterations are a direct consequence of the differences in ionic radii

and charge states between the dopant and the host Ca²⁺ ion. The extent of these changes is

also dependent on the concentration of the dopant.
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A fundamental principle governing this phenomenon is Vegard's Law, which posits that for a

solid solution, the lattice parameter is approximately a linear function of the concentration of the

constituent elements.[2] Therefore, doping with ions larger than Ca²⁺ (ionic radius ~1.00 Å) is

expected to cause lattice expansion, while doping with smaller ions should result in lattice

contraction.

The following table summarizes the observed effects of various dopants on the lattice

parameters of calcium oxide, as reported in the scientific literature.
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Dopant
Type

Dopant Ion
Dopant
Concentrati
on

Observed
Effect on
Lattice
Parameter

Method of
Analysis

Reference

Transition

Metals
Mn²⁺ Not specified

Slight lattice

contraction in

CaCO₃

precursor

X-ray

Diffraction

(XRD)

[3][4]

Co²⁺ Not specified

Shortening of

Co-O bond

length (2.254

Å) compared

to Ca-O

(2.405 Å)

Density

Functional

Theory (DFT)

[5][6]

Cr³⁺ Not specified

Shortening of

Cr-O bond

length (2.124

Å) compared

to Ca-O

(2.405 Å)

Density

Functional

Theory (DFT)

[5][6]

Alkaline Earth

Metals
Mg²⁺

0, 5, and 10

mol%

Shift in XRD

peaks to

higher

angles,

indicating

lattice

contraction

X-ray

Diffraction

(XRD)

[7]

Sr²⁺ Not specified

Shift in XRD

peaks to

lower angles,

indicating

lattice

expansion

X-ray

Diffraction

(XRD)

[7]
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Ba²⁺ Not specified

Shift in XRD

peaks to

lower angles,

indicating

lattice

expansion

X-ray

Diffraction

(XRD)

[7]

Rare Earth

Metals
La³⁺ 2 wt%

Decrease in

cell

dimension

X-ray

Diffraction

(XRD)

[8]

Ce⁴⁺ 2 wt%

Decrease in

cell

dimension

X-ray

Diffraction

(XRD)

[8]

Other

Dopants
Al³⁺/Starch

2% and 4%

Al

Enhanced d-

spacing

X-ray

Diffraction

(XRD)

[9]

Ag⁺ Not specified

Cubic

structure

maintained

X-ray

Diffraction

(XRD)

[10][11]

Experimental Protocols
The synthesis and characterization of doped calcium oxide materials involve a series of well-

defined experimental procedures. The following sections detail the common methodologies

employed in the literature.

Synthesis of Doped Calcium Oxide
a) Co-precipitation Method:

This is a widely used technique for the synthesis of doped CaO nanoparticles.

Precursor Solution Preparation: Aqueous solutions of a calcium salt (e.g., calcium nitrate,

CaCl₂) and a salt of the desired dopant (e.g., manganese nitrate, nickel nitrate) are prepared

at specific molar concentrations.
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Precipitation: A precipitating agent, such as ammonium carbonate or sodium hydroxide, is

added to the precursor solution under controlled temperature and pH to induce the co-

precipitation of calcium and dopant carbonates or hydroxides.[3][9]

Aging: The resulting precipitate is aged in the mother liquor for a defined period (e.g., 1 to 24

hours) to allow for complete precipitation and crystallization.[3]

Washing and Drying: The precipitate is filtered, washed multiple times with deionized water

to remove impurities, and then dried in an oven at a specific temperature (e.g., 65°C for 24

hours).[3]

Calcination: The dried precursor powder is calcined in a furnace at a high temperature (e.g.,

550-730°C) to decompose the carbonate or hydroxide into the doped calcium oxide.[4]

b) Sol-Gel Auto-Combustion Method:

This method is suitable for producing nanocrystalline doped CaO.

Gel Formation: A solution of calcium nitrate and the dopant nitrate is mixed with a

complexing agent (e.g., citric acid) and a fuel (e.g., glycine). The solution is heated to form a

viscous gel.

Auto-Combustion: The gel is then heated to a higher temperature, leading to a self-

sustaining combustion reaction that results in a fine, voluminous powder of the doped oxide.

Annealing: The resulting powder is often annealed at a high temperature (e.g., 1200°C) to

improve crystallinity.[12]

Characterization of Crystal Structure and Lattice
Parameters
a) X-ray Diffraction (XRD):

XRD is the primary technique for determining the crystal structure and lattice parameters of

materials.
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Sample Preparation: A fine powder of the doped CaO is prepared and mounted on a sample

holder.

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffracted X-

rays are detected at various angles (2θ).

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is

compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the

crystalline phases present.

Lattice Parameter Calculation: The positions of the diffraction peaks are used to calculate the

interplanar spacing (d-spacing) using Bragg's Law (nλ = 2d sinθ). For a cubic system like

CaO, the lattice parameter 'a' can be calculated from the d-spacing and the Miller indices

(hkl) of the diffraction peaks using the formula: a = d * √(h² + k² + l²).

b) Rietveld Refinement:

For a more precise determination of lattice parameters and other structural details, Rietveld

refinement of the powder XRD data is employed.[13][14]

Initial Model: A starting structural model is created, which includes the space group, atomic

positions, and initial estimates of the lattice parameters.

Profile Fitting: A theoretical diffraction pattern is calculated based on the initial model. This

calculated pattern is then fitted to the experimental XRD data using a least-squares

minimization procedure.

Parameter Refinement: Various parameters are refined iteratively, including lattice

parameters, atomic positions, site occupancy factors, and peak shape parameters, until the

best fit between the calculated and observed patterns is achieved.[14][15] The quality of the

fit is assessed using agreement indices such as Rwp and GOF.

Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, provide a visual representation of

the experimental workflow for characterizing doped CaO and the conceptual relationship

between dopant properties and the resulting lattice parameter changes.
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Caption: Experimental workflow for the synthesis and structural characterization of doped

calcium oxide.
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Caption: Relationship between dopant properties and changes in the CaO lattice parameter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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